molecular formula C21H18FN3O2S B2806870 N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1005953-05-8

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No. B2806870
CAS RN: 1005953-05-8
M. Wt: 395.45
InChI Key: NYZVIVXPFCIFRZ-DHZHZOJOSA-N
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Description

Thiazole-based compounds are a significant class of heterocyclic compounds that have been associated with various biological activities . They are often used in drug development due to their diverse biological properties, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .


Synthesis Analysis

Thiazole derivatives can be synthesized through several methods. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with a substituted thiourea in the presence of a solvent like ethanol .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can vary widely depending on the specific substituents present in the compound. For instance, certain thiazole derivatives have been found to display potent antibacterial activity when used in conjunction with cell-penetrating peptides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a thiazole derivative would depend on its specific structure. For instance, a compound similar to the one you’re asking about, 4-(2-Chlorophenyl)-N-(4-fluorobenzyl)-1,3-thiazol-2-amine, is a solid with a molecular weight of 318.80 .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new compounds related to thiazol derivatives, including potential applications in photodynamic therapy (PDT), have been explored. The study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine derivative with high singlet oxygen quantum yield, important for Type II photosensitizers in the treatment of cancer through PDT. The compound's favorable fluorescence properties and photodegradation quantum yield make it a promising candidate for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research into Co(II) complexes of thiazol derivatives, such as those described by Vellaiswamy and Ramaswamy (2017), showcases their potential in anticancer applications. These complexes demonstrated significant in vitro cytotoxicity against human breast cancer cell lines, suggesting their utility as anticancer agents. The study highlights the importance of structural elements in influencing anticancer activity and opens avenues for further exploration in cancer treatment (Vellaiswamy & Ramaswamy, 2017).

Synthesis and Chemical Characterization

The chemical synthesis and characterization of related compounds, such as those detailed by Manolov, Ivanov, and Bojilov (2021), provide foundational knowledge for understanding the properties and potential applications of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide. These studies offer insights into the compound's structure and potential reactivity, which are crucial for its application in various scientific research fields (Manolov, Ivanov, & Bojilov, 2021).

Fluorescence Properties for Optoelectronic Applications

Woodward et al. (2017) explored the synthesis, electrochemical, and photophysical characterization of thiazolothiazole derivatives, demonstrating strong fluorescence and reversible electrochromism. Such properties are valuable for multifunctional optoelectronic applications, electron transfer sensing, and other photochemical uses. The study underscores the potential of thiazol derivatives in developing advanced materials for technological applications (Woodward et al., 2017).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely and is often dependent on the specific biological activity being considered. For example, some thiazole derivatives have been found to exhibit antibacterial activity by disrupting bacterial cell membranes .

Safety and Hazards

The safety and hazards associated with a specific thiazole derivative would depend on its exact structure and properties. For example, 4-(2-Chlorophenyl)-N-(4-fluorobenzyl)-1,3-thiazol-2-amine is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

Thiazole derivatives continue to be an area of interest in drug development due to their diverse biological activities. Future research may focus on synthesizing new thiazole derivatives and investigating their potential as therapeutic agents .

properties

IUPAC Name

(E)-N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c22-17-9-6-16(7-10-17)13-23-20(27)12-18-14-28-21(24-18)25-19(26)11-8-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)(H,24,25,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZVIVXPFCIFRZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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